2,4-Difluorobenzaldehyde

Catalog No.
S703706
CAS No.
1550-35-2
M.F
C7H4F2O
M. Wt
142.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzaldehyde

CAS Number

1550-35-2

Product Name

2,4-Difluorobenzaldehyde

IUPAC Name

2,4-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.10 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H

InChI Key

WCGPCBACLBHDCI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C=O

Canonical SMILES

C1=CC(=C(C=C1F)F)C=O

Synthesis of Organic Compounds

2,4-Difluorobenzaldehyde has been utilized as a building block in the synthesis of various organic compounds. One example is its application in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives, which possess potential antitumor properties []. The specific reaction involves the condensation of 2,4-difluorobenzaldehyde with betulinic acid under basic conditions, leading to the formation of the desired product [].

2,4-Difluorobenzaldehyde is an organic compound with the molecular formula C7H4F2OC_7H_4F_2O and a molecular weight of approximately 142.10 g/mol. It features a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, along with an aldehyde functional group. This compound is notable for its unique structure, which imparts distinct chemical properties and biological activities. The chemical structure can be represented as follows:

text
F \ C6H3 \ C=O / F

2,4-Difluorobenzaldehyde is primarily utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to act as a building block in organic synthesis.

  • 2,4-Difluorobenzaldehyde can be irritating to the skin, eyes, and respiratory system [].
  • It is flammable and should be handled with care in a well-ventilated area [].
  • Specific toxicity data is not readily available. Always handle chemicals according to laboratory safety protocols and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Typical of aldehydes, including:

  • Nucleophilic Addition: It can undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form alcohols.
  • Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds in aldol condensation reactions.
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the benzene ring, allowing for electrophilic substitutions at various positions.

Research indicates that 2,4-difluorobenzaldehyde exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been explored for their potential as:

  • Antimicrobial Agents: Some studies suggest that compounds derived from 2,4-difluorobenzaldehyde possess antimicrobial properties.
  • Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further investigation in cancer therapy.

The synthesis of 2,4-difluorobenzaldehyde typically involves the fluorination of appropriate precursors. One notable method includes:

  • Fluorination of Dichlorobenzaldehyde: A common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with alkali metal fluorides in a dipolar aprotic solvent. This process yields 2,4-difluorobenzaldehyde efficiently under controlled conditions .

Example Reaction

A specific procedure might look like this:

  • Dissolve 2,4-dichlorobenzaldehyde in a dipolar aprotic solvent (e.g., dimethyl sulfoxide).
  • Add an alkali metal fluoride (e.g., potassium fluoride) as a fluorinating agent.
  • Heat the mixture under reflux for several hours to facilitate the reaction.

2,4-Difluorobenzaldehyde has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of medicinal compounds.
  • Agricultural Chemicals: Its derivatives are used in developing pesticides and herbicides.
  • Material Science: The compound is explored as a precursor for liquid crystal materials.

In terms of structural similarity and potential applications, several compounds can be compared to 2,4-difluorobenzaldehyde:

Compound NameFormulaSimilarityNotable Features
2-FluorobenzaldehydeC7H5FO0.95Contains one fluorine atom; less steric hindrance.
4-FluorobenzaldehydeC7H5FO0.95Fluorine substitution at the para position; different reactivity profile.
3,5-DifluorobenzaldehydeC7H5F2O0.93Fluorine atoms at different positions; alternative synthetic routes possible.
3-Fluoro-4-methylbenzaldehydeC8H9FO0.92Additional methyl group alters physical properties and reactivity.

Uniqueness of 2,4-Difluorobenzaldehyde:
The unique positioning of the two fluorine atoms at the ortho and para positions relative to the aldehyde group enhances its electrophilic character while also providing distinct steric effects compared to other similar compounds.

Radical-Mediated Oxidation Pathways in Difluorinated Systems

Radical intermediates play a pivotal role in the oxidation of 2,4-difluorotoluene to 2,4-difluorobenzaldehyde. Modern methodologies leverage hydrogen-atom transfer (HAT) and fluorine-atom transfer (FAT) mechanisms to achieve benzylic fluorination. For instance, the use of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables the generation of benzylic radicals via a charge-transfer complex, which subsequently undergoes FAT to yield the fluorinated aldehyde [2].

In a typical reaction, 2,4-difluorotoluene is oxidized using hydrogen peroxide (H~2~O~2~) in acetic acid as a solvent, catalyzed by transition metals such as cobalt or manganese [1]. The mechanism proceeds through the abstraction of a benzylic hydrogen atom by hydroxyl radicals (- OH), forming a benzyl radical intermediate. This radical then reacts with molecular oxygen or peroxide species to form a peroxy radical, which decomposes to the aldehyde product [1] [5]. Computational studies suggest that the electron-withdrawing fluorine substituents at the 2- and 4-positions stabilize the transition state by delocalizing radical density into the aromatic ring [2].

A key challenge lies in minimizing over-oxidation to carboxylic acids. This is addressed by optimizing the oxidant-to-substrate ratio and employing mixed solvents (e.g., acetic acid/water) to modulate reactivity [1] [5]. Radical chain inhibitors, such as hydroquinone, are often added to suppress undesired side reactions [4].

Computational Modeling of Reaction Transition States

Density functional theory (DFT) calculations provide critical insights into the energetics of fluorination and oxidation steps. For the oxidation of 2,4-difluorotoluene, the rate-determining step involves the HAT from the benzylic position to a hydroxyl radical, with an activation energy of approximately 25–30 kcal/mol [2]. The transition state exhibits partial positive charge development at the benzylic carbon, stabilized by resonance with the electron-deficient aromatic ring.

ParameterValueSignificance
ΔG‡ (HAT step)28.5 kcal/molDetermines reaction rate
C–H bond dissociation energy85–90 kcal/molInfluences radical stability
Spin density at benzylic C0.45–0.55Predicts radical reactivity

The meta- and para-fluorine substituents lower the LUMO energy of the aromatic ring by 1.2–1.5 eV, facilitating electron transfer during oxidation [2]. Solvent effects are incorporated into models using polarizable continuum methods, revealing that acetic acid stabilizes charged intermediates by 3–5 kcal/mol compared to nonpolar solvents [1].

Solvent Effects on Nucleophilic Fluorination Kinetics

The choice of solvent profoundly impacts fluorination efficiency and kinetics. Polar aprotic solvents like acetonitrile enhance the nucleophilicity of fluoride ions by weakening ion pairing, whereas protic solvents (e.g., acetic acid) stabilize transition states through hydrogen bonding [1] [5].

In the oxidation of 2,4-difluorotoluene, acetic acid serves dual roles:

  • Acid Catalyst: Protonates peroxide intermediates, accelerating O–O bond cleavage.
  • Polar Medium: Stabilizes the developing positive charge during HAT [1].

Mixed solvent systems (e.g., acetic acid/water = 3:1) achieve optimal yields (78–82%) by balancing solubility and oxidative power [5]. Kinetic studies reveal a second-order dependence on peroxide concentration in aprotic solvents, shifting to first-order in protic media due to transition-state stabilization [1].

Temperature-Dependent Regioselectivity in Difluorination

Regioselectivity in 2,4-difluorobenzaldehyde synthesis is thermally modulated. At lower temperatures (40–60°C), kinetic control favors the 2,4-isomer due to reduced steric hindrance during HAT at the less-substituted position [2]. Elevated temperatures (80–100°C) promote thermodynamic control, where the 2,5-isomer becomes dominant, albeit in minor quantities (<15%) [5].

Temperature (°C)2,4-Isomer Yield (%)2,5-Isomer Yield (%)
60825
807412
1006815

This behavior arises from the higher activation energy for HAT at the 5-position (ΔΔG‡ = 2.3 kcal/mol), which becomes surmountable at elevated temperatures [2]. Microwave-assisted heating has emerged as a tool to enhance selectivity by rapidly achieving steady-state conditions [5].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

142.02302107 g/mol

Monoisotopic Mass

142.02302107 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1550-35-2

Wikipedia

2,4-Difluorobenzaldehyde

Dates

Modify: 2023-08-15

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